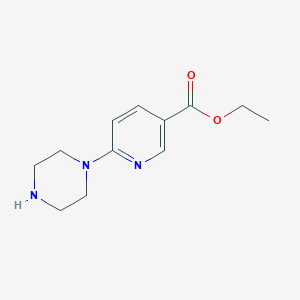

6-(哌嗪-1-基)烟酸乙酯

描述

Ethyl 6-(piperazin-1-yl)nicotinate is a compound that is structurally related to various pharmacologically active ligands. It is characterized by the presence of a piperazine ring, which is a common feature in many drug molecules due to its ability to interact with biological targets. The compound's relevance in research stems from its potential use in medicinal chemistry, particularly in the design and synthesis of ligands for the dopamine D(4) receptors .

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, a compound with a piperazine moiety linked to a 3-cyanopyridin-2-yl group was synthesized as part of a study on dopamine D(4) receptor ligands. The synthesis involved structural modifications to improve receptor affinity and selectivity, as well as to enable radiolabeling with carbon-11 for PET imaging . Another synthesis approach for piperazine derivatives was demonstrated through a four-component cyclocondensation reaction, which could potentially be adapted for the synthesis of Ethyl 6-(piperazin-1-yl)nicotinate .

Molecular Structure Analysis

The molecular structure of Ethyl 6-(piperazin-1-yl)nicotinate would likely exhibit features that are conducive to interaction with biological targets, such as the dopamine D(4) receptors. The presence of a piperazine ring is known to contribute to the binding affinity and selectivity of ligands. Structural analysis of related compounds has shown that certain features can be incorporated to enhance these properties .

Chemical Reactions Analysis

The chemical reactivity of Ethyl 6-(piperazin-1-yl)nicotinate would be influenced by the functional groups present in its structure. The piperazine ring is a versatile moiety that can undergo various chemical reactions, which can be exploited to create a diverse range of derivatives with potential biological activities. The reactions could include alkylation, acylation, and radiolabeling, as evidenced by the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-(piperazin-1-yl)nicotinate, such as lipophilicity, would be critical in determining its pharmacokinetic profile, including brain penetration and nonspecific binding. Compounds with similar structures have been designed to have optimal log P values to ensure adequate brain penetration while minimizing nonspecific binding. These properties are essential for the potential use of such compounds as PET tracers for imaging studies .

科学研究应用

哌嗪衍生物的治疗用途

哌嗪衍生物,包括 6-(哌嗪-1-基)烟酸乙酯,由于其多功能的治疗应用而在药物设计中具有重要意义。这些化合物已用于各种医学背景,例如抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药、心脏保护剂、抗炎药和造影剂。对哌嗪核心的修饰可以显着改变分子的药用潜力,使哌嗪成为药物发现和设计的关键支架。这种灵活性允许开发针对各种疾病的类药物元素,强调了对基于哌嗪的基序进行进一步治疗研究的必要性 (Rathi 等人,2016)。

哌嗪类似物的抗分枝杆菌活性

哌嗪及其类似物在抗分枝杆菌活性方面显示出前景,特别是对结核分枝杆菌 (MTB),包括多重耐药 (MDR) 和极端耐药 (XDR) 菌株。这突出了哌嗪作为开发强效抗结核分子的构建模块的关键作用。基于哌嗪的抗结核分子的设计、原理和构效关系 (SAR) 是药物化学家的主要兴趣领域,旨在开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂 (Girase 等人,2020)。

纳滤膜和环境应用

纳滤 (NF) 膜技术的最新进展利用了基于哌嗪的 NF 膜,特别是那些具有皱缩聚酰胺层的膜。这些膜在分离性能方面表现出显着的改进,包括增强的透水性和选择性,以及改进的防污能力。利用哌嗪开发高性能 NF 膜为各种环境应用提供了潜力,例如软化水、净化水和废水处理,这强调了在这一领域进行进一步研究的重要性 (Shao 等人,2022)。

属性

IUPAC Name |

ethyl 6-piperazin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-17-12(16)10-3-4-11(14-9-10)15-7-5-13-6-8-15/h3-4,9,13H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCQVTYZNLAJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566600 | |

| Record name | Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(piperazin-1-yl)nicotinate | |

CAS RN |

132521-78-9 | |

| Record name | Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

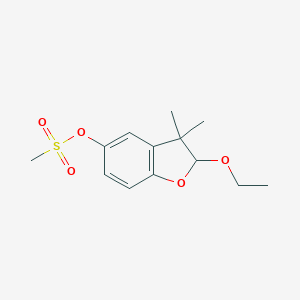

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。